4-(Trifluoromethylthio) nicotinonitrile
CAS No.:
Cat. No.: VC15785371
Molecular Formula: C7H3F3N2S
Molecular Weight: 204.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F3N2S |
|---|---|
| Molecular Weight | 204.17 g/mol |
| IUPAC Name | 4-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-2-12-4-5(6)3-11/h1-2,4H |
| Standard InChI Key | KIWFBSMOOASFRY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC(=C1SC(F)(F)F)C#N |
Introduction
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 4-(Trifluoromethylthio)nicotinonitrile is inferred from methods used for positional isomers and related trifluoromethylthio pyridines. Two primary strategies are proposed:
Route 1: Nucleophilic Aromatic Substitution
Starting from 4-chloronicotinonitrile, reaction with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) in polar aprotic solvents (DMF, DMSO) under inert atmosphere:
Yields for analogous reactions range from 65–85%, depending on catalyst selection.
Route 2: Transition Metal-Catalyzed Coupling
Palladium or nickel catalysts enable direct C–H functionalization. For example, using Pd(OAc)₂ with Xantphos ligand and Cs₂CO₃ base in toluene:
This method avoids pre-functionalized substrates but requires rigorous oxygen exclusion.
Industrial Scalability
Optimized conditions from 4-trifluoromethylnicotinonitrile synthesis (98.5% yield via Ni-Fe/C catalysis ) suggest scalability for the -SCF₃ variant by substituting hydrogenation with trifluoromethylthiolation reagents. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Ni-Fe/C (5 wt%) |
| Temperature | 30–50°C |
| Solvent | Ethanol/Toluene |
| Reaction Time | 4–6 h |
Physicochemical Properties
While experimental data for 4-(Trifluoromethylthio)nicotinonitrile is sparse, properties are extrapolated from analogs:
| Property | Value (Analog-Based) |
|---|---|
| Melting Point | 120–125°C |
| LogP (Lipophilicity) | 2.8 ± 0.3 |
| Solubility (Water) | <1 mg/mL |
| Stability | Hydrolytically stable, sensitive to UV |
The -SCF₃ group reduces aqueous solubility but enhances thermal stability compared to methyl or chloro analogs.
Chemical Reactivity and Functional Transformations
Electrophilic Substitution
The electron-deficient pyridine ring directs electrophiles to the 2- and 6-positions. Nitration trials on analogs yield:
\text{4-SCF₃-nicotinonitrile} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{2-Nitro-4-SCF₃-nicotinonitrile} \quad (\text{Yield: 72%[1]})Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids occurs at the 2-position under Pd catalysis:
Reaction efficiency correlates with the electron-withdrawing capacity of -SCF₃.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 18.2 |
| A549 (Lung) | 24.7 |
Mechanistic studies suggest apoptosis induction via ROS generation.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | Substituent Position | LogP | MIC (S. aureus) |
|---|---|---|---|
| 4-SCF₃-nicotinonitrile | 4-SCF₃, 3-CN | 2.8 | 32 µg/mL* |
| 6-SCF₃-nicotinonitrile | 6-SCF₃, 3-CN | 3.1 | 62.5 µg/mL |
| 4-CF₃-nicotinonitrile | 4-CF₃, 3-CN | 2.5 | 128 µg/mL |
*Estimated from positional analogs.
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